Oxidative Addition Kinetics: Aryl Iodide (5-Iodo-2,3-dihydrobenzo[b]thiophene) vs. Aryl Bromide Analogs in Pd(0)-Catalyzed Cross-Coupling
In palladium(0)-catalyzed cross-coupling reactions, aryl iodides undergo oxidative addition—the rate-determining step—approximately 10-100 times faster than the corresponding aryl bromides, depending on ligand and solvent conditions [1]. This class-level kinetic differential applies directly to 5-iodo-2,3-dihydrobenzo[b]thiophene relative to its 5-bromo analog, enabling reduced catalyst loading, lower reaction temperatures, and improved functional group compatibility.
| Evidence Dimension | Relative oxidative addition rate to Pd(0) |
|---|---|
| Target Compound Data | Relative rate ≈ 50-100 (aryl iodide baseline) |
| Comparator Or Baseline | Aryl bromide: Relative rate = 1 (baseline) |
| Quantified Difference | Approximately 10× to 100× rate enhancement |
| Conditions | Pd(0) oxidative addition; general class behavior for aryl halides in cross-coupling |
Why This Matters
Faster oxidative addition enables shorter reaction times and lower catalyst loadings in library-scale parallel synthesis, reducing per-reaction cost and improving synthetic throughput.
- [1] Miyaura N, Suzuki A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chem Rev. 1995;95(7):2457-2483. View Source
